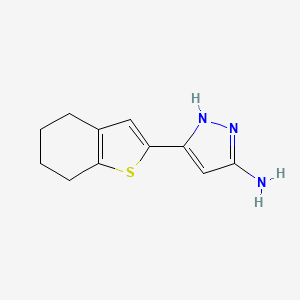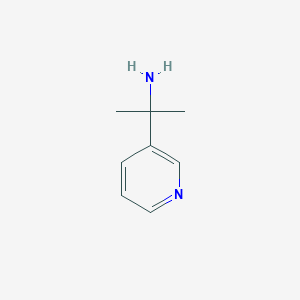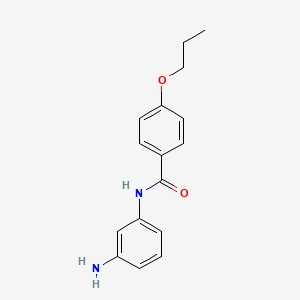
N-(3-Aminophenyl)-4-propoxybenzamide
説明
N-(3-Aminophenyl)-4-propoxybenzamide is a useful research compound. Its molecular formula is C16H18N2O2 and its molecular weight is 270.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Memory Enhancement and Acetylcholinesterase Inhibition
- Application : N-(3-Aminophenyl)-4-propoxybenzamide derivatives have been investigated for their potential as memory enhancers. Specifically, certain derivatives have shown acetylcholinesterase-inhibiting activity, which is relevant in the treatment of memory disorders like Alzheimer's disease. For instance, one compound demonstrated significant retention improvement in in vivo studies, suggesting its potential for memory enhancement (Piplani et al., 2018).
Molecular Structure and Intermolecular Interactions
- Application : The molecular structure of this compound derivatives has been a subject of interest, particularly in understanding the influence of intermolecular interactions on molecular geometry. This is crucial for designing drugs with specific desired properties (Karabulut et al., 2014).
Antioxidant Activity
- Application : Amino-substituted benzamide derivatives, which include this compound, have been noted for their antioxidant properties. This is significant in understanding their capacity to scavenge free radicals, which has implications in reducing oxidative stress-related damage in cells (Jovanović et al., 2020).
Biosensor Applications
- Application : Modified this compound has been used in the development of biosensors. For instance, a study demonstrated its use in a biosensor for the electrocatalytic determination of glutathione, showcasing its potential in analytical chemistry (Karimi-Maleh et al., 2014).
Psycho- and Neurotropic Profiling
- Application : In the field of neuropsychiatry, certain this compound derivatives have been studied for their psycho- and neurotropic properties. This includes evaluating their effects in various behavioral and cognitive tests, which is important for developing new therapeutic agents for neurological and psychiatric disorders (Podolsky et al., 2017).
Kinesin Spindle Protein Inhibition
- Application : this compound derivatives have been explored as kinesin spindle protein (KSP) inhibitors. These compounds have shown potential as anticancer agents due to their ability to induce cell cycle arrest and cell death in cancer cells (Theoclitou et al., 2011).
作用機序
Mode of Action
Based on its structural similarity to other aminophenyl compounds, it may interact with its targets through hydrogen bonding and hydrophobic interactions .
Pharmacokinetics
The aminophenyl group could be subject to metabolic transformations, such as acetylation or glucuronidation, which could affect its elimination .
Result of Action
The molecular and cellular effects of N-(3-Aminophenyl)-4-propoxybenzamide’s action are currently unknown. Given the lack of information about its specific targets and mode of action, it is difficult to predict its potential effects .
Action Environment
The action of this compound could be influenced by various environmental factors. For instance, the pH of the local environment could affect the compound’s ionization state and, consequently, its interaction with targets. Additionally, the presence of other competing or interacting molecules could influence its efficacy and stability .
特性
IUPAC Name |
N-(3-aminophenyl)-4-propoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-10-20-15-8-6-12(7-9-15)16(19)18-14-5-3-4-13(17)11-14/h3-9,11H,2,10,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWJGMLCGPEJKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)-methyl]amine](/img/structure/B1384873.png)
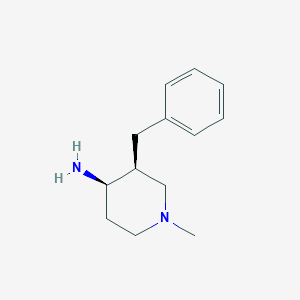
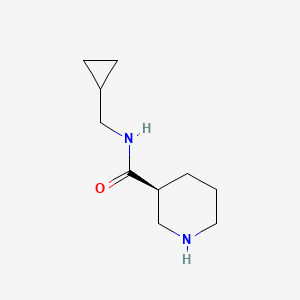
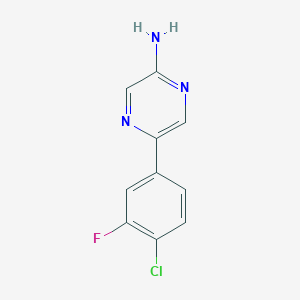
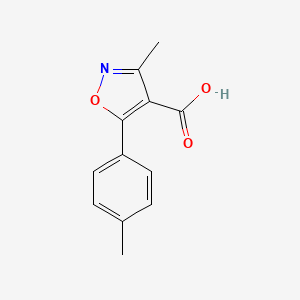

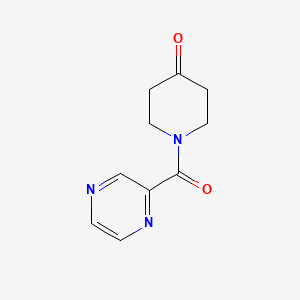

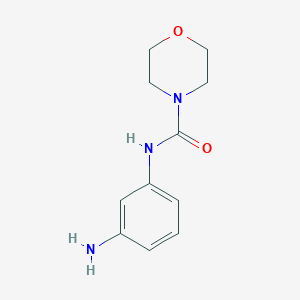
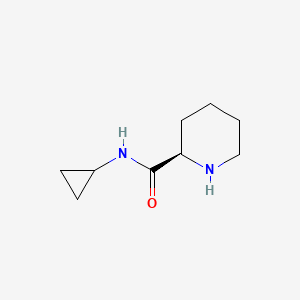
methylamine](/img/structure/B1384888.png)

